molecular formula C10H8N2O2S B6386236 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% CAS No. 1261959-59-4

2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95%

Cat. No. B6386236
CAS RN: 1261959-59-4
M. Wt: 220.25 g/mol
InChI Key: ZBJWVNDJYUSPNH-UHFFFAOYSA-N
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Description

2-Amino-5-(thiophen-3-yl)isonicotinic acid (2-APIN) is a thiophene-containing compound that has been studied for its potential applications in laboratory experiments, pharmaceuticals, and other industries. Its unique properties make it a valuable tool for researchers, and its versatility has allowed for a variety of applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% is not well understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to an increase in the concentration of acetylcholine in the brain, which could have beneficial effects on cognition, memory, and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. In addition, it has been suggested that 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% may have neuroprotective effects, as it has been shown to reduce the levels of amyloid-beta peptide in the brain. These peptides are associated with the development of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% is a versatile compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for researchers. However, it is important to note that 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% is a relatively unstable compound, and its reactivity can be affected by environmental conditions. Additionally, it is important to note that 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% is a relatively expensive compound, and its use may not be feasible in some laboratory experiments.

Future Directions

The potential applications of 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% are vast, and there are many possible future directions for research. These include the development of new synthetic methods for the production of 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95%, the exploration of its potential therapeutic applications, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% as an inhibitor of acetylcholinesterase, as well as its potential as a neuroprotective agent. Finally, further research could be conducted to explore the potential of 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% as an antioxidant and anti-inflammatory agent.

Synthesis Methods

2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% can be synthesized through a variety of methods, including the condensation of 5-aminothiophene-3-carboxylic acid and isonicotinic acid in the presence of anhydrous potassium carbonate. This reaction is conducted in a solvent such as dimethylformamide and yields 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of 5-aminothiophene-3-carboxylic acid with isonicotinic acid in the presence of anhydrous potassium carbonate in dimethylsulfoxide and the reaction of 5-aminothiophene-3-carboxylic acid with isonicotinic acid in the presence of anhydrous sodium carbonate.

Scientific Research Applications

2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of aminothiophenes and for the preparation of a variety of heterocyclic compounds. It has also been used in the synthesis of thiophene-containing analogs of natural products and in the preparation of novel drugs. Additionally, 2-Amino-5-(thiophen-3-yl)isonicotinic acid, 95% has been used as a starting material for the synthesis of various biologically active compounds, including antiviral agents, antibiotics, and anticancer agents.

properties

IUPAC Name

2-amino-5-thiophen-3-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-3-7(10(13)14)8(4-12-9)6-1-2-15-5-6/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWVNDJYUSPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686907
Record name 2-Amino-5-(thiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-59-4
Record name 2-Amino-5-(thiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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